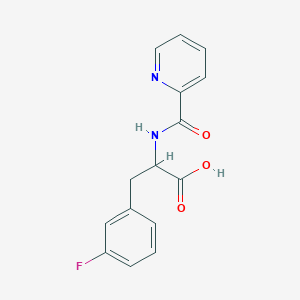

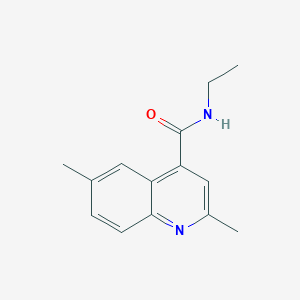

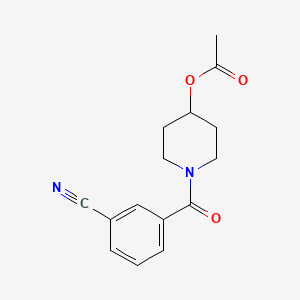

3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine, also known as FpyPA, is a synthetic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It is a modified form of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine-containing peptides depends on the specific peptide and target receptor. However, it is generally believed that the introduction of the fluorine atom in this compound enhances the hydrophobicity and lipophilicity of the peptide, leading to improved membrane permeability and cellular uptake. This, in turn, can result in increased potency and efficacy of the peptide.

Biochemical and physiological effects:

This compound-containing peptides have been shown to exhibit a range of biochemical and physiological effects. For example, this compound-containing opioid peptides have been shown to have increased analgesic potency and reduced tolerance development compared to their non-fluorinated counterparts. This compound-containing glucagon-like peptide-1 (GLP-1) analogs have been shown to have improved stability and prolonged half-life, leading to improved glycemic control in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine-containing peptides in lab experiments include improved stability, enhanced cellular uptake, and increased potency and efficacy. However, the synthesis of this compound-containing peptides can be challenging and time-consuming, and the cost of this compound itself can be prohibitive for some research groups.

Future Directions

There are several potential future directions for the use of 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine in drug discovery. One area of interest is the development of this compound-containing peptides for the treatment of pain and addiction. Another area of interest is the use of this compound-containing peptides as imaging agents for the diagnosis and monitoring of certain diseases. Additionally, the use of this compound in the development of peptide-based vaccines is an area of active research.

Synthesis Methods

The synthesis of 3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine involves the reaction of 3-fluorobenzoyl chloride and pyridine-2-carboxylic acid with N-tert-butoxycarbonyl-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The final product is obtained after deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

3-fluoro-N-(pyridin-2-ylcarbonyl)phenylalanine has been used as a tool in various scientific research studies, particularly in the field of drug discovery. It has been incorporated into peptide-based drugs to improve their pharmacokinetic and pharmacodynamic properties. This compound-containing peptides have shown increased stability, enhanced cellular uptake, and improved binding affinity to target receptors.

properties

IUPAC Name |

3-(3-fluorophenyl)-2-(pyridine-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-11-5-3-4-10(8-11)9-13(15(20)21)18-14(19)12-6-1-2-7-17-12/h1-8,13H,9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIVYVHJUAZADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)

![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)